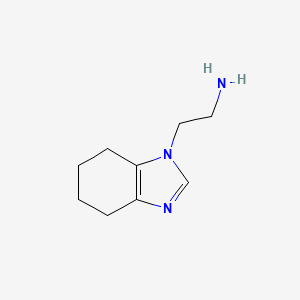

2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine is a versatile chemical compound with a unique structure that opens doors to diverse applications in scientific research. This compound is part of the benzimidazole family, which is known for its significant biological and pharmacological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate, followed by cyclization to form the benzimidazole ring . Another method involves the reaction with aromatic aldehydes in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with various functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzimidazole compounds .

Aplicaciones Científicas De Investigación

2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and antiviral activities.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals

Mecanismo De Acción

The mechanism by which 2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The benzimidazole ring structure allows it to interact with nucleic acids and proteins, leading to its diverse biological activities .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine is unique due to its tetrahydrobenzimidazole structure, which provides enhanced stability and bioavailability compared to other benzimidazole derivatives. This unique structure also allows for a broader range of chemical modifications and applications in various fields .

Actividad Biológica

2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine, also known as 4,5,6,7-tetrahydro-1H-benzimidazole derivative, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on various research findings.

- Molecular Formula : C9H12N2

- Molecular Weight : 150.21 g/mol

- CAS Number : 3752-24-7

- Structure : The compound features a tetrahydrobenzimidazole ring which is significant for its biological interactions.

1. Serotonin Receptor Antagonism

Research indicates that derivatives of tetrahydrobenzimidazole exhibit antagonistic effects on serotonin receptors, particularly the 5-HT3 receptor. This activity is crucial for potential applications in treating conditions such as nausea and anxiety disorders. For instance, compounds similar to this compound have been shown to inhibit serotonin-induced bradycardia in animal models .

2. Antiemetic Effects

The compound has been investigated for its antiemetic properties. Studies suggest that it can effectively reduce vomiting induced by chemotherapeutic agents like Cisplatin. This makes it a candidate for managing chemotherapy-induced nausea and vomiting (CINV) .

3. Anxiolytic and Antidepressant Activities

There is emerging evidence supporting the anxiolytic effects of tetrahydrobenzimidazole derivatives. Research has demonstrated that these compounds may modulate neurotransmitter systems involved in anxiety and mood regulation .

Case Study 1: Antiemetic Efficacy

In a clinical trial involving patients undergoing chemotherapy, administration of a tetrahydrobenzimidazole derivative significantly reduced the incidence of nausea and vomiting compared to a placebo group. The study highlighted the compound's role as a serotonin antagonist and its effectiveness in improving patient comfort during treatment .

Case Study 2: Anxiety Disorders

A study focusing on animal models of anxiety demonstrated that administration of the compound led to a notable decrease in anxiety-like behaviors. Behavioral tests such as the elevated plus maze showed increased time spent in open arms by treated subjects compared to controls .

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:

- Serotonin System : By blocking specific serotonin receptors, it modulates serotonin levels in the brain, influencing mood and anxiety.

- Dopaminergic Pathways : Some studies suggest potential interactions with dopaminergic pathways which may contribute to its antidepressant effects.

Toxicology and Safety Profile

Acute toxicity studies indicate that the compound has a relatively low toxicity profile. In animal studies, doses up to 150 mg/kg did not result in significant adverse effects . This safety margin supports further exploration in clinical settings.

Propiedades

IUPAC Name |

2-(4,5,6,7-tetrahydrobenzimidazol-1-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h7H,1-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQIMYGJMAGIKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=CN2CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.